![molecular formula C16H21NO B1293289 4-(Azetidinomethyl)phenyl cyclopentyl ketone CAS No. 898757-14-7](/img/structure/B1293289.png)
4-(Azetidinomethyl)phenyl cyclopentyl ketone
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the enantioselective aza-[4 + 2] cycloaddition of electron-deficient N-sulfonyl-1-aza-1,3-dienes with vinyl ketones, which yields enantioenriched trifluoromethylated tetrahydropyridines . Additionally, cyclization reactions of 4-(3′-butenyl)azetidin-2-one with electrophilic reagents lead to the formation of bicyclic beta-lactams . The synthesis of alpha-amino-alpha'-diazomethyl ketones through the ring opening of substituted cyclopropanones with alkyl azides, followed by cyclization to N-substituted 3-azetidinones, is another relevant method . These methods could potentially be adapted for the synthesis of 4-(Azetidinomethyl)phenyl cyclopentyl ketone.
Molecular Structure Analysis
Conformational analysis of beta-lactam structures, such as (S)-4-(cyclohexoxycarbonyl)-2-azetidinone, has been carried out using quantum mechanical calculations and NMR spectroscopy . These studies reveal preferred structures and intramolecular interactions that could be similar in the compound of interest.
Chemical Reactions Analysis
The chemical reactivity of azetidinones and related structures includes cycloaddition reactions with ketones to form oxazolines and the formation of highly functionalized pyrrolidines and azetidines through Lewis base-catalyzed cycloadditions . These reactions highlight the potential reactivity of the azetidinomethyl group in the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-lactams and ketones can be inferred from mass spectrometric identification of isomeric 1-benzoyl-2-azetidinones and the analysis of conformational preferences using spectroscopic methods . These studies provide insights into the stability, fragmentation patterns, and conformational dynamics that could be expected for 4-(Azetidinomethyl)phenyl cyclopentyl ketone.
properties
IUPAC Name |
[4-(azetidin-1-ylmethyl)phenyl]-cyclopentylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO/c18-16(14-4-1-2-5-14)15-8-6-13(7-9-15)12-17-10-3-11-17/h6-9,14H,1-5,10-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRCWDOUTMDFID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642832 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Azetidinomethyl)phenyl cyclopentyl ketone | |
CAS RN |
898757-14-7 |
Source
|
Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(cyclopentyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90642832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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